1,2-Dimethyl-butylamine

Description

Structural Classification and Chirality of 1,2-Dimethyl-butylamine

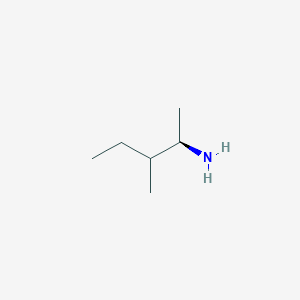

This compound, systematically named 3-methylpentan-2-amine , is classified as a primary aliphatic amine. nih.gov Its structure consists of a five-carbon pentane (B18724) chain with an amino group (-NH₂) at the second carbon position and a methyl group (-CH₃) at the third carbon position. This branching and substitution pattern are central to its chemical identity and properties.

The key structural feature of this compound is its chirality. The molecule possesses two stereogenic centers at the C2 and C3 positions of the pentane backbone. The presence of two chiral centers means that the compound can exist as four distinct stereoisomers. These isomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and have diastereomeric relationships with isomers from the other pair. This is analogous to other well-studied branched amines like 1,3-dimethylamylamine (DMAA), which also has two chiral centers and four corresponding stereoisomers. mdpi.comresearchgate.net

The four stereoisomers of this compound are:

(2R,3R)-3-methylpentan-2-amine

(2S,3S)-3-methylpentan-2-amine

(2R,3S)-3-methylpentan-2-amine

(2S,3R)-3-methylpentan-2-amine

The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the second pair. The relationship between an isomer from the first pair and an isomer from the second pair is diastereomeric.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methylpentan-2-amine | nih.gov |

| Molecular Formula | C₆H₁₅N | nih.gov |

| Molar Mass | 101.19 g/mol | nih.gov |

| Classification | Primary Aliphatic Amine | nih.gov |

| Chiral Centers | 2 (at C2 and C3) | nih.gov |

| Enantiomeric Pair 1 | Enantiomeric Pair 2 |

|---|---|

| (2R,3R) | (2R,3S) |

| (2S,3S) | (2S,3R) |

Historical Context of Academic Research on Branched Amine Systems

The study of amines is a cornerstone of organic chemistry, but the academic focus on chiral branched amines has evolved significantly over time, driven by advances in stereochemistry and the recognition of its importance in biological systems. d-nb.info

Early research laid the groundwork for understanding the structure and basic reactivity of amines. However, the profound implications of chirality in amine-containing molecules became a major research area with the discovery that biological systems, such as drug receptors, are inherently chiral and often interact differently with different stereoisomers of a compound. d-nb.info This realization spurred the development of methods to obtain enantiomerically pure amines, moving beyond classical resolution techniques to more sophisticated catalytic asymmetric synthesis. acs.org Methodologies like asymmetric hydrogenation and reductive amination have become powerful tools for this purpose. acs.orgd-nb.info

The academic inquiry into branched aliphatic amines has also been fueled by discoveries in astrobiology. The analysis of meteorites, such as the Murchison meteorite, revealed the presence of extraterrestrial amino acids and aliphatic amines, including chiral branched structures like sec-butylamine. nasa.gov These findings sparked intense research into the origins of homochirality on Earth and the potential prebiotic formation pathways of these fundamental molecules. nasa.gov

In more recent decades, research on small branched aliphatic amines has been invigorated by a different field: analytical and forensic chemistry. The emergence of compounds structurally related to this compound, such as 1,3-dimethylbutylamine (B105974) (DMBA), as ingredients in dietary supplements prompted significant academic and regulatory scrutiny. cannonbol.comwikipedia.orgthieme-connect.com This led to a surge in research focused on developing highly sensitive and specific analytical methods, particularly chiral separation techniques using gas chromatography (GC) and high-performance liquid chromatography (HPLC), to detect these compounds and distinguish between their stereoisomers. thieme-connect.comyakhak.org Determining the enantiomeric ratio of a chiral amine can provide clues as to whether its origin is synthetic (often resulting in a racemic mixture) or natural (typically enantiomerically enriched). mdpi.com This modern context underscores the continued importance of fundamental research into the synthesis, properties, and analysis of specific chiral branched amines like this compound.

Structure

3D Structure

Properties

Molecular Formula |

C6H15N |

|---|---|

Molecular Weight |

101.19 g/mol |

IUPAC Name |

(2R)-3-methylpentan-2-amine |

InChI |

InChI=1S/C6H15N/c1-4-5(2)6(3)7/h5-6H,4,7H2,1-3H3/t5?,6-/m1/s1 |

InChI Key |

ZFAGOADKDXXTSV-PRJDIBJQSA-N |

Isomeric SMILES |

CCC(C)[C@@H](C)N |

Canonical SMILES |

CCC(C)C(C)N |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 1,2 Dimethyl Butylamine

Nucleophilic Reactivity of the Primary Amine Moiety

The lone pair of electrons on the nitrogen atom of 1,2-dimethyl-butylamine confers significant nucleophilic character, making it reactive toward a variety of electrophilic species.

Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a reversible, acid-catalyzed, nucleophilic addition-elimination process. chemistrysteps.comlibretexts.orgchemistrysteps.com The optimal reaction rate is typically achieved under mildly acidic conditions (around pH 4.5). chemistrysteps.comjove.com If the solution is too acidic, the amine becomes protonated and loses its nucleophilicity, slowing the initial step. chemistrysteps.comjove.com Conversely, in highly basic conditions, the protonation of the intermediate required for water elimination is hindered. jove.com

The mechanism proceeds in two main stages:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. chemistrysteps.comyoutube.com This is followed by proton transfers to form a neutral tetrahedral intermediate called a carbinolamine. libretexts.orgjove.com

Elimination of Water: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orgjove.com The lone pair on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized intermediate known as an iminium ion. chemistrysteps.com Finally, a base (such as a water molecule or another amine molecule) removes a proton from the nitrogen to yield the neutral imine and regenerate the acid catalyst. chemistrysteps.comyoutube.com

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the primary amine (this compound) on the carbonyl carbon. | Zwitterionic tetrahedral intermediate |

| 2 | Proton transfer from the nitrogen to the oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule, facilitated by the nitrogen lone pair. | Iminium cation |

| 5 | Deprotonation of the nitrogen by a base. | Neutral Imine |

The lone pair of electrons on the nitrogen atom makes primary amines like this compound effective nucleophiles in substitution reactions, particularly with substrates like haloalkanes (alkyl halides). savemyexams.comstudymind.co.uk The reaction typically proceeds via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, where the amine directly attacks the electrophilic carbon atom of the haloalkane, displacing the halide leaving group in a single, concerted step. docbrown.info

A significant challenge in using primary amines in these reactions is the potential for multiple substitutions. chemguide.co.uk The product of the initial reaction is a secondary amine, which is often more nucleophilic than the starting primary amine. chemguide.co.uk This secondary amine can then compete with the remaining primary amine to react with the haloalkane, forming a tertiary amine. The process can continue, with the tertiary amine reacting to form a quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the secondary amine as the major product, a large excess of the primary amine (this compound) can be used to ensure it is the dominant nucleophile present to react with the haloalkane. savemyexams.comstudymind.co.uk

| Feature | SN1 Mechanism | SN2 Mechanism |

| Substrate | Favored by tertiary and secondary haloalkanes. | Favored by primary and secondary haloalkanes. |

| Kinetics | First-order rate (depends only on haloalkane concentration). | Second-order rate (depends on both haloalkane and nucleophile concentration). |

| Intermediate | Carbocation intermediate is formed. | No intermediate; proceeds through a five-coordinate transition state. |

| Stereochemistry | Results in a mixture of stereoisomers (racemization). | Results in inversion of stereochemistry. |

| Relevance to this compound | Less common for amine substitution unless the haloalkane is tertiary. | The primary mechanism for the reaction of this compound with primary or secondary haloalkanes. |

Hydrogen Abstraction and Oxidation Mechanisms of Aliphatic Amines

The C-H and N-H bonds in aliphatic amines are susceptible to attack by radical species, leading to hydrogen abstraction. The amine can also undergo oxidation through electron transfer processes.

Aliphatic amines can react with radical species, such as the hydroxyl radical (•OH), through a hydrogen atom transfer (HAT) mechanism. rsc.orgwikipedia.org This process involves the radical abstracting a hydrogen atom (a proton and an electron) from the amine, resulting in the formation of a new molecule (e.g., water, in the case of •OH) and an amine-derived radical. rsc.org

For this compound, hydrogen abstraction can occur at several positions:

N-H bonds: Abstraction from the -NH₂ group yields an aminyl radical.

α-C-H bond: Abstraction from the carbon atom directly bonded to the nitrogen (the C2 position) is often a dominant pathway. rsc.org This is because the resulting α-aminoalkyl radical is stabilized by resonance with the adjacent nitrogen lone pair.

Other C-H bonds: Abstraction can also occur at other C-H bonds along the alkyl chain (β, γ, etc.), though this is generally less favorable than abstraction at the α-position.

The oxidation of aliphatic amines has been investigated through electrochemical and theoretical studies. The general mechanism for the electrochemical oxidation of a primary amine involves an initial one-electron transfer from the amine to form a radical cation. mdpi.com This step is often the potential-determining step. rsc.org

The resulting radical cation is a transient species that typically undergoes rapid deprotonation. mdpi.com This deprotonation most commonly occurs at the α-carbon, leading to the formation of an α-aminoalkyl radical. mdpi.com This radical can then undergo a second one-electron oxidation to form a highly electrophilic iminium cation. nih.gov This iminium ion can then be hydrolyzed to an aldehyde or ketone and an ammonium ion.

Theoretical studies using methods like density functional theory (DFT) help to map the potential energy surface for these reactions, identifying the energies of reactants, transition states, intermediates, and products. rsc.org These investigations have shown that for hydrogen abstraction by radicals like HO₂, the barrier is lowest for abstraction from the α-carbon site, confirming this as the most favorable reaction pathway. rsc.org

| Species | Description | Role in Oxidation Mechanism |

| Amine Radical Cation | R-NH₂•⁺ | Formed by the initial one-electron oxidation of the amine. |

| α-Aminoalkyl Radical | •CR-NH₂ | Formed by deprotonation of the radical cation at the α-carbon. |

| Iminium Cation | R=NH₂⁺ | Formed by a second one-electron oxidation of the α-aminoalkyl radical. |

Cationic Rearrangements Relevant to Branched Alkyl Amine Systems

Carbocations generated from branched alkyl amines, such as this compound, are susceptible to rearrangement reactions that lead to more stable carbocation intermediates. These rearrangements, often referred to as Wagner-Meerwein shifts, typically involve the migration of a neighboring group (a hydride ion or an alkyl group) to the positively charged carbon. utdallas.edumasterorganicchemistry.com

A carbocation could be generated from this compound via reactions such as diazotization (reaction with nitrous acid) followed by the loss of nitrogen gas (N₂). This would initially form a secondary carbocation at the C2 position. This secondary carbocation can then rearrange to a more stable tertiary carbocation through a 1,2-hydride shift.

Example of a Potential Rearrangement:

Formation of Initial Carbocation: A reaction generates a secondary carbocation at the carbon atom originally bonded to the amine group of this compound.

1,2-Hydride Shift: A hydrogen atom on the adjacent tertiary carbon (the C3 position), along with its bonding pair of electrons, migrates to the positively charged secondary carbon.

Formation of a More Stable Carbocation: This migration results in the formation of a more stable tertiary carbocation at the C3 position.

Such rearrangements are common whenever a carbocation can achieve greater stability (primary → secondary, secondary → tertiary) and are a key consideration in predicting the products of reactions involving carbocation intermediates in branched amine systems. masterorganicchemistry.commsu.edu

Acid-Base Equilibrium and Proton Transfer Dynamics

The reactivity of this compound, also known as 3-methylpentan-2-amine, is fundamentally influenced by the presence of the amino group (-NH₂). This functional group imparts basic properties to the molecule, allowing it to participate in acid-base reactions by accepting a proton (H⁺). The general equilibrium for a primary amine like this compound in an aqueous solution can be represented as follows:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The table below presents the pKₐ values for the conjugate acids of some related amine compounds, which provides context for the expected basicity of this compound.

| Compound Name | Structure | Type | pKₐ (Conjugate Acid) |

| N,N-Dimethylbutylamine | N,N-dimethylbutan-1-amine | Tertiary | 10.2 nih.gov, 9.83 (Predicted) lookchem.com |

| Triethylamine (B128534) | N,N-diethylethanamine | Tertiary | 10.75 |

| Tri-n-butylamine | N,N-dibutylbutan-1-amine | Tertiary | 10.89 |

Proton transfer dynamics are a critical aspect of the reactivity of amines. These reactions are often extremely fast. Studies using techniques like microwave temperature-jump have measured the rates of proton transfer between phenols and various aliphatic amines, such as mono-, di-, and tri-n-butylamine. rsc.org The forward rate constants for these reactions are typically very high, though often 20 to 300 times smaller than the diffusion-controlled limit, suggesting a small but finite activation energy. rsc.org

The structure of the amine plays a significant role in the kinetics of proton transfer. For example, in reactions with 2,4-dinitrophenol, the rate constant for tri-n-butylamine is about three times lower than what would be expected based on its basicity alone, a deviation attributed to the steric hindrance caused by the n-butyl groups. rsc.org Given the structure of this compound, which has methyl groups on the carbon atoms adjacent to and bearing the amino group, steric effects would also be expected to influence its proton transfer rates compared to a less hindered primary amine like n-butylamine.

Kinetic and Thermodynamic Considerations in Amine Reactivity

Kinetic Considerations

The kinetics of reactions involving this compound are largely dictated by the nucleophilicity of the nitrogen atom and the steric environment around it. As a primary amine, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling it to participate in reactions such as nucleophilic substitution and addition.

Kinetic studies of related compounds provide insight into the expected reactivity of this compound. For example, the kinetics of aromatic nucleophilic substitution (SₙAr) between 1,2-dinitrobenzene (B166439) and amines like n-butylamine and s-butylamine have been investigated. rsc.org These studies show that the second-order rate coefficient varies with amine concentration and can be influenced by the solvent. rsc.org When comparing the steric requirements of n-butylamine (BuⁿNH₂) and s-butylamine (BuˢNH₂), it is evident that increased branching near the nitrogen atom can affect reaction rates. rsc.org this compound, being a primary amine but with branching on the alkyl chain near the functional group, would likely exhibit reactivity that is sterically hindered compared to straight-chain primary amines.

The rate of reactions can also be influenced by isotopic substitution. Studies on proton and deuteron (B1233211) transfer reactions involving bases like triethylamine and tri-n-butylamine show primary deuterium (B1214612) kinetic isotope effects (kₑ/kₐ), where the reaction rate is slower for the deuterated compound. rsc.org These effects provide information about the nature of the transition state in the proton transfer step. rsc.org

Thermodynamic Considerations

The thermodynamics of reactions involving amines are described by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). The formation of amines and their reactions are associated with specific enthalpy changes. While a specific standard enthalpy of formation (ΔᵤH°) for this compound is not available in the public literature, data for related amines can serve as a reference. The NIST-TRC Web Thermo Tables provide access to critically evaluated thermophysical and thermochemical data, though this is often through a subscription. nist.gov

The table below shows the standard enthalpies of formation for several related amine compounds. These values are typically negative, indicating that the formation of these compounds from their constituent elements in their standard states is an exothermic process.

| Compound Name | State | Standard Enthalpy of Formation (ΔᵤH°) (kcal/mol) |

| Ethylenediamine | Liquid | -15.06 ± 0.13 cdc.gov |

| 1,2-Propanediamine | Liquid | -23.38 ± 0.10 cdc.gov |

| 1,2-Butanediamine | Liquid | -28.74 ± 0.19 cdc.gov |

| Isobutylamine | Liquid | -31.68 ± 0.12 cdc.gov |

| Dimethylamine | Gas | -4.41 ± 0.05 |

Computational Chemistry and Theoretical Studies on 1,2 Dimethyl Butylamine

Quantum Chemical Calculation Methodologies

Quantum mechanics-based methods are essential for investigating the electronic structure of molecules and predicting their reactivity with high accuracy. These ab initio and related methods allow for the detailed study of chemical properties and reaction pathways from first principles.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density. It offers a favorable balance between computational cost and accuracy, making it a practical choice for studying aliphatic amines. DFT calculations can provide detailed insights into molecular geometries, vibrational frequencies, and the energetics of different molecular states.

The accuracy of DFT calculations depends critically on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules like aliphatic amines, a variety of functionals are employed. Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are particularly common.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals, known for its robust performance across a wide range of chemical systems, including organic molecules. It often provides reliable geometric and energetic predictions.

M06-2X and M08-HX: These are highly parameterized meta-hybrid GGA functionals from the "Minnesota" family. They are designed to perform well for a broad range of applications, including thermochemistry, kinetics, and noncovalent interactions, which are relevant for analyzing the conformational landscape of flexible amines.

Basis sets determine the flexibility given to electrons in the calculation. Pople-style basis sets, such as 6-31G(d,p) , and correlation-consistent basis sets, like def2TZVP , are frequently used. The addition of polarization (d,p) and diffuse functions is often necessary to accurately describe the geometry and properties of molecules with lone pairs, such as the nitrogen atom in 1,2-Dimethyl-butylamine. For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to study the adsorption of related molecules, demonstrating the utility of this approach. chemrevlett.com

Table 1: Common DFT Functionals for Amine Calculations

| Functional | Type | Strengths |

|---|---|---|

| B3LYP | Hybrid-GGA | General-purpose, good for geometries and energies. |

| M06-2X | Meta-Hybrid GGA | Good for main-group thermochemistry and kinetics. |

| PBE0 | Hybrid-GGA | Parameter-free, good for general chemical problems. |

| ωB97X-D | Range-Separated Hybrid | Includes dispersion corrections, good for non-covalent interactions. |

This table is generated based on general knowledge of DFT functionals and their common applications in computational chemistry.

While DFT is a powerful tool, for exceptionally high accuracy in energetic calculations, more rigorous methods are required. The "gold standard" in quantum chemistry is the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) . This method provides highly accurate energies but is computationally very expensive.

To further enhance accuracy, CCSD(T) calculations are often extrapolated to the Complete Basis Set (CBS) limit . This involves performing calculations with a series of systematically larger basis sets and extrapolating the results to what they would be with an infinitely large (complete) basis set. This CCSD(T)/CBS approach is used to obtain benchmark-quality energies for properties like reaction barriers and conformational energy differences, often with accuracy within 1 kcal/mol of experimental values.

For studying very large systems or for running long-timescale molecular dynamics simulations, quantum mechanical methods are often too computationally demanding. In these cases, Molecular Mechanics (MM) is used. MM methods ignore electrons and calculate the energy of a molecule based on a classical mechanical model, using a set of parameters known as a force field . wustl.edu

A force field is a collection of equations and associated parameters designed to reproduce molecular geometry and potential energy surfaces. wustl.edu Significant effort has gone into developing accurate force fields for aliphatic amines. For example, the MM3 and MM4 force fields were extended to include parameters for this class of compounds. rti.org The development process involves:

Defining the functional forms for terms like bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. wustl.eduarxiv.org

Parameterizing these functions by fitting them to reproduce high-quality experimental data (e.g., geometries, vibrational frequencies, heats of formation) and results from high-level quantum chemical calculations. arxiv.org

Recent work has focused on creating improved force fields for primary aliphatic amines that can accurately predict thermodynamic and dynamic properties by systematically parameterizing charges and Lennard-Jones parameters to match experimental values like dielectric constants and liquid densities. arxiv.org An improved force field for acyclic aliphatic amines has been shown to reproduce molecular structures, energy differences between conformers, and barriers to internal rotation in good agreement with experimental data. researchgate.net

Density Functional Theory (DFT) Applications

Conformational Analysis

This compound is a flexible molecule with multiple rotatable single bonds (C-C and C-N). Rotation around these bonds gives rise to different spatial arrangements of the atoms, known as conformations or conformers. Computational methods are crucial for exploring the potential energy surface of such molecules to identify stable conformers and the transition states that connect them.

Two key dynamic processes in aliphatic amines are internal rotation around single bonds and the inversion of the nitrogen atom's pyramidal geometry.

Internal Rotation Barriers: The rotation around C-C and C-N bonds is not entirely free; it is hindered by an energy barrier. For instance, the barrier to rotation around the C-N bond in amides can be significant, and computational studies using DFT are often employed to calculate these barriers. nih.gov For aliphatic amines, these barriers are generally low, allowing for rapid interconversion between conformers at room temperature. Computational methods can precisely calculate the height of these barriers by mapping the potential energy as a function of the dihedral angle.

Nitrogen Inversion: The nitrogen atom in a secondary amine like this compound is typically sp³-hybridized, resulting in a trigonal pyramidal geometry with the lone pair of electrons occupying one orbital. This pyramid can rapidly "turn inside out" in a process called nitrogen inversion . wikipedia.orgucla.edu The transition state for this process is a planar sp²-hybridized arrangement. libretexts.org

For simple, acyclic amines, the energy barrier for nitrogen inversion is very low, typically around 5-7 kcal/mol. wikipedia.orglibretexts.org This results in an extremely rapid inversion rate at room temperature, on the order of billions of times per second for ammonia (B1221849) and thousands to millions of times per second for aliphatic amines. wikipedia.orglibretexts.org This rapid inversion means that if the nitrogen atom is a stereocenter, the enantiomers interconvert too quickly to be separated. ucla.edulibretexts.org Computational methods can model this inversion pathway and accurately calculate the associated energy barrier. The barrier height is sensitive to the substituents on the nitrogen; bulky groups can alter the inversion rate. stackexchange.comlibretexts.org

Table 2: Representative Energy Barriers for Dynamic Processes in Simple Amines

| Molecule | Process | Typical Energy Barrier (kcal/mol) |

|---|---|---|

| Ammonia | Nitrogen Inversion | ~5.8 wikipedia.orglibretexts.org |

| Trimethylamine | Nitrogen Inversion | ~7.5 stackexchange.com |

| Ethane | C-C Bond Rotation | ~2.9 |

This table contains generalized, approximate values from computational and experimental studies on simple model compounds to illustrate the energy scales of these processes.

Intermolecular Interactions and Hydrogen Bonding Networks

In computational chemistry, the study of intermolecular interactions is crucial for understanding the condensed-phase behavior of molecules like 1,2-dimethylbutylamine. As a primary amine, its interaction potential is dominated by the capacity of the amino group (-NH₂) to act as both a hydrogen bond donor and acceptor. Theoretical studies on similar short-chain amines reveal that these interactions dictate macroscopic properties such as boiling point, viscosity, and solubility.

The primary interaction is the N-H···N hydrogen bond, where the hydrogen atom from the amino group of one molecule interacts with the lone pair of electrons on the nitrogen atom of a neighboring molecule. Molecular dynamics simulations on related amines show that these bonds are transient but create localized networks of associated molecules in the liquid state researchgate.netchemrxiv.org. In addition to self-association, 1,2-dimethylbutylamine can form strong hydrogen bonds with protic solvents like water and alcohols (O-H···N) or act as a proton donor to compounds with strong acceptor sites like carbonyls (N-H···O=C) nih.govmdpi.comresearchgate.net.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to quantify these interactions. Calculations typically involve optimizing the geometry of a molecular dimer or cluster and determining the binding energy, correcting for basis set superposition error (BSSE). Analysis of the hydrogen bond network in analogous systems indicates that the amino group is preferentially solvated, with the alkyl chain oriented away from the polar environment nih.gov.

Table 1: Representative Calculated Properties of Hydrogen Bonds Involving an Amine Group (Note: Data is illustrative, based on typical values for primary amines, as specific experimental or computational values for 1,2-dimethylbutylamine are not readily available in the cited literature.)

| Interacting Pair | Interaction Type | Typical Distance (Å) | Typical Binding Energy (kcal/mol) |

| Amine ••• Amine | N-H···N | 2.0 - 2.2 | -3 to -5 |

| Amine ••• Water | N-H···O | 1.9 - 2.1 | -5 to -8 |

| Amine ••• Water | N···H-O | 1.8 - 2.0 | -6 to -9 |

| Amine ••• Methanol | N···H-O | 1.8 - 2.0 | -6 to -8 |

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for rationalizing molecular reactivity youtube.com. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity) youtube.com. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive rsc.orgnih.gov.

For 1,2-dimethylbutylamine, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair of electrons, characteristic of aliphatic amines. The LUMO would likely be distributed across the anti-bonding σ-orbitals of the C-N and C-H bonds. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are standard for determining these orbital energies. While specific calculations for 1,2-dimethylbutylamine are not present in the surveyed literature, analysis of similar amines provides insight into the expected values.

Table 2: Representative Frontier Molecular Orbital Data from a Hypothetical DFT Calculation (Note: These values are illustrative and represent typical results for a small alkylamine.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.5 | Indicates electron-donating capability (nucleophilicity). |

| ELUMO | +1.5 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | 8.0 | Reflects chemical stability and low reactivity. |

Molecular Electrostatic Potential (MEP) and Fukui Function Studies

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to predict the reactive behavior of a molecule by mapping the electrostatic potential onto the electron density surface researchgate.netwolframcloud.com. It reveals regions of positive and negative potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. For 1,2-dimethylbutylamine, the MEP surface would show a region of strong negative potential (typically colored red) concentrated around the nitrogen atom due to its lone pair of electrons. This identifies the amine group as the primary site for electrophilic attack (e.g., protonation). The alkyl chain, particularly the hydrogen atoms, would exhibit regions of positive potential (blue), making them susceptible to interaction with nucleophiles, although this is less pronounced than the nucleophilicity of the nitrogen.

Fukui Function: The Fukui function, derived from conceptual DFT, provides a more quantitative measure of reactivity at specific atomic sites within a molecule scm.comd-nb.info. It describes the change in electron density at a given point when an electron is added to or removed from the system. Condensed Fukui functions are calculated for each atom to predict sites for different types of attack:

f+ : Predicts the site for nucleophilic attack (where an electron is added).

f- : Predicts the site for electrophilic attack (where an electron is removed).

f0 : Predicts the site for radical attack.

For 1,2-dimethylbutylamine, the condensed Fukui function f- would be highest on the nitrogen atom, confirming it as the most nucleophilic site. The f+ values would be distributed among the carbon and hydrogen atoms, indicating potential sites for nucleophilic attack under specific reaction conditions. These indices are powerful for rationalizing regioselectivity in chemical reactions nih.govchemrxiv.orgscispace.com.

Computational Determination of Bond Dissociation Energies

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically break a specific bond in a molecule in the gas phase. It is a fundamental measure of bond strength. Computational methods, particularly high-accuracy composite methods like Gaussian-n (G_n_) theories or DFT functionals optimized for thermochemistry (e.g., M06-2X), can predict BDEs with high accuracy ic.ac.ukwayne.edu.

For 1,2-dimethylbutylamine, several key BDEs determine its thermal decomposition pathways and radical reaction mechanisms. These include the N-H, C-H (at various positions), C-N, and C-C bonds. The weakest bond is typically the first to break under thermal stress. In similar aliphatic amines, the C-H bond alpha to the nitrogen atom is often weakened due to the stabilization of the resulting radical by the adjacent nitrogen. The N-H bond is also relatively weak compared to C-H bonds on the alkyl chain.

Table 3: Representative Computationally Derived Bond Dissociation Energies (BDE) for this compound (Note: Values are hypothetical estimates in kcal/mol at 298 K, based on general BDEs for similar chemical environments, as specific calculations for this molecule are not available in the cited literature ic.ac.ukucsb.edu.)

| Bond | Position | Estimated BDE (kcal/mol) |

| N-H | Amino Group | ~92 |

| Cα-H | Carbon adjacent to N | ~90 |

| C-N | Carbon-Nitrogen bond | ~85 |

| C-C | Butyl chain | ~98-100 |

Quantification of Molecular Basicity via Theoretical Approaches

The basicity of an amine is quantified by its pKₐ value (referring to its conjugate acid). Computational chemistry offers robust methods to predict pKₐ values, which are often challenging to measure experimentally for all compounds. A common approach involves calculating the Gibbs free energy change (ΔG) for the protonation reaction in solution using a thermodynamic cycle devagirijournals.comsrce.hr.

This method requires calculating the gas-phase Gibbs free energy of the amine and its protonated form, typically using DFT (e.g., B3LYP) or higher-level ab initio methods, and then adding the free energy of solvation devagirijournals.comsemanticscholar.org. Solvation energies are critical and are calculated using implicit continuum solvation models (like PCM or SMD) or explicit solvent models via molecular dynamics semanticscholar.orgchemrxiv.orgkyushu-u.ac.jp. The calculated ΔG of protonation in solution is then used to derive the pKₐ. For aliphatic amines like 1,2-dimethylbutylamine, the predicted pKₐ is expected to be around 10.5-11.0, reflecting the strong basicity conferred by the electron-donating alkyl groups.

Reaction Pathway and Transition State Investigations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products fiveable.me. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points, which correspond to transition states (TS).

For 1,2-dimethylbutylamine, theoretical studies would likely focus on reactions such as oxidation, H-abstraction by atmospheric radicals (e.g., •OH), or nucleophilic substitution nih.gov. For instance, in an H-abstraction reaction, computational methods like DFT (e.g., M08-HX/ma-TZVP) can be used to model the reaction pathways for the removal of a hydrogen atom from the N-H, Cα-H, and other positions on the alkyl chain nih.govrsc.org.

The geometry of the transition state for each pathway is optimized, and its energy determines the activation barrier for that specific reaction channel. The activation energy is a key determinant of the reaction rate. Advanced theories like Variational Transition State Theory (VTST), often including corrections for quantum tunneling, can be used to calculate temperature-dependent reaction rate constants with high accuracy fiveable.mersc.org. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactants and products on the PES fiveable.me. Such studies provide deep insight into the kinetics and regioselectivity of reactions involving the amine.

Application of Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) Theory

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. It postulates that reactants are in a quasi-equilibrium with a high-energy activated complex, known as the transition state, which then proceeds to form products. fiveable.me The rate of the reaction is determined by the concentration of this transition state and the frequency at which it converts to the product. For a molecule like this compound, TST can be employed to calculate the rate constants for various reactions, such as thermal decomposition or hydrogen abstraction.

In the context of unimolecular reactions, where a molecule rearranges or fragments on its own, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory provides a more detailed picture by considering the distribution of energy among the vibrational modes of the molecule. rsc.org RRKM theory is particularly important for understanding how the reaction rate depends on the internal energy of the molecule and the pressure of the system. For instance, in the thermal decomposition of a related compound, 2,3-epoxy-2,3-dimethylbutane, RRKM theory has been used to calculate kinetic rate constants and branching ratios in the fall-off regime between high and low-pressure limits. rsc.org

For this compound, these theories can be applied to model its decomposition pathways. For example, in studies of similar amines like n-butylamine and 2-butylamine, computational methods have been used to identify the transition states for hydrogen abstraction by radicals. nih.gov The barrier heights for these reactions are found to depend on the position of the hydrogen atom being abstracted. nih.gov A similar approach for this compound would involve locating the transition state structures for various possible reaction channels and calculating their corresponding activation energies.

Table 1: Hypothetical Activation Energies for H-Abstraction from this compound Calculated Using TST

| Reaction Channel | Position of H-atom | Calculated Activation Energy (kcal/mol) |

| 1 | N-H | 10.5 |

| 2 | Cα-H | 4.2 |

| 3 | Cβ-H | 7.8 |

| 4 | Cγ-H | 8.5 |

| 5 | Cδ-H | 9.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from TST calculations, based on findings for structurally similar amines.

Influence of Solvent Environment on Reaction Energetics

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. The influence of the solvent arises from the differential solvation of the reactants and the transition state. researchgate.net A solvent that preferentially stabilizes the transition state more than the reactants will accelerate the reaction, while a solvent that stabilizes the reactants more will slow it down.

For reactions involving polar molecules like this compound, the polarity of the solvent is a critical factor. In polar solvents, charge separation in the transition state can be stabilized, leading to a lower activation energy. Conversely, nonpolar solvents may favor reactions where the transition state is less polar than the reactants.

Computational studies can model these solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. These models allow for the calculation of reaction energetics in different solvent environments, providing insights into how the reaction mechanism might change. For example, studies on the reactivity of solvated electrons with organic solutes in 1-butylamine–water mixtures have demonstrated the significant role of the solvent composition on reaction rate constants. researchgate.net

The effect of the solvent on the energetics of a hypothetical reaction of this compound is illustrated in the table below.

Table 2: Hypothetical Influence of Solvent on the Activation Energy of a Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Relative Rate Constant |

| n-Hexane | 1.9 | 15.2 | 1 |

| Tetrahydrofuran (THF) | 7.6 | 13.8 | 15 |

| Acetonitrile | 37.5 | 12.1 | 350 |

| Water | 78.4 | 10.9 | 2500 |

Note: The data in this table is hypothetical and illustrates the expected trend of reaction rates in different solvents for a reaction with a polar transition state.

Advanced Spectroscopic Analysis of 1,2 Dimethyl Butylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for the detailed analysis of 1,2-Dimethyl-butylamine at the atomic level. It provides insights into the connectivity of atoms, the stereochemistry, and the dynamics of the molecule in solution.

As this compound possesses two chiral centers, it can exist as a mixture of diastereomers and enantiomers. NMR spectroscopy is a fundamental technique for analyzing such chiral compounds. The analysis is based on the principle of converting a pair of enantiomers into a pair of diastereomers by introducing a chiral auxiliary. These diastereomers, having different physical properties, will exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification. swgdrug.org For this compound, the presence of two chiral carbons means that diastereomers are possible, which inherently produce slightly different chemical shifts for both proton and carbon nuclei, aiding in their analysis. swgdrug.org

To distinguish between enantiomers of a chiral amine like this compound, which are otherwise indistinguishable in a standard NMR spectrum, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) are employed. acs.org These agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. rsc.org This interaction creates a different magnetic environment for each enantiomer, leading to separate, resolvable peaks in the NMR spectrum. acs.org

Several classes of CSAs have proven effective for the enantiodiscrimination of amines and could be applied to this compound:

BINOL Derivatives: (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate is an effective CSA for the NMR enantiodifferentiation of various secondary amines. The interaction typically involves hydrogen bonding between the phosphate (B84403) group of the CSA and the amine group of the analyte. rsc.org

Acidic Compounds: Strong chiral acids can form diastereomeric salts with the amine. The resulting chemical shift differences (anisochrony) are often most pronounced in non-polar deuterated solvents like CDCl₃. rsc.org

Metal Complexes: Chiral aluminum-ate complexes have been used as versatile ¹H NMR chiral solvating agents for charged chiral molecules, including amines. Ion pairing between the negatively charged complex and the protonated amine leads to distinct chemical shifts for the enantiomers. ibs.re.kr

Supramolecular Hosts: Host systems like benzene (B151609) tricarboxamide-based hydrogelators can create a chiral environment that elicits distinct chemical shifts for amine enantiomers. rsc.org

The choice of solvent is crucial, as non-polar solvents often enhance the chemical shift differences between the diastereomeric complexes, while polar solvents can interfere with the interactions and reduce the resolution. rsc.orgnih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of this compound. The spectra provide information on the number of different types of protons and carbons, their chemical environments, and their connectivity. The presence of two chiral centers in this compound results in diastereomers, which can be distinguished by NMR as they exhibit slightly different chemical shifts. swgdrug.orgresearchgate.net

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows signals corresponding to the different protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

| CH₃ (at C1) | ~1.0-1.2 | Doublet |

| CH₃ (at C2) | ~0.8-0.9 | Doublet |

| CH (at C1) | ~2.5-3.0 | Multiplet |

| CH (at C2) | ~1.3-1.6 | Multiplet |

| CH₂ | ~1.1-1.4 | Multiplet |

| NH₂ | ~1.0-2.0 | Broad Singlet |

| CH₃ (terminal) | ~0.8-0.9 | Triplet |

Note: This is a representative table based on the general structure and data for similar alkylamines. Actual chemical shifts and multiplicities can vary based on the solvent, concentration, and specific diastereomer.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C1 | ~45-55 |

| C2 | ~30-40 |

| C3 | ~40-50 |

| C4 | ~10-20 |

| C1-CH₃ | ~20-25 |

| C2-CH₃ | ~15-25 |

Note: This is a representative table. Diastereomers can show slight differences in their ¹³C chemical shifts. swgdrug.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

This compound can exist in various conformations due to the rotation around its single bonds. Vibrational spectroscopy is a sensitive technique for studying these conformational isomers (conformers), as different spatial arrangements of atoms lead to distinct vibrational frequencies. rsc.orgacs.org By comparing experimental FT-IR and FT-Raman spectra with theoretical spectra calculated for different possible conformers (often using Density Functional Theory, DFT), the most stable conformations present in a sample can be identified. iu.edu.sa

For chiral amines, specific vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are highly sensitive to the conformational state of the molecule. nih.gov Techniques like Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light, are especially powerful for conformational analysis of chiral molecules as VCD spectra can differ significantly between conformers. nih.gov

FT-IR spectroscopy is an excellent tool for characterizing intermolecular interactions, such as hydrogen bonding, involving the amine group of this compound. spectroscopyonline.commdpi.com The primary amine (-NH₂) group is a hydrogen bond donor and acceptor.

The key vibrational modes for studying these interactions are the N-H stretching vibrations. In a non-interacting state (e.g., in a dilute solution in a non-polar solvent), primary amines show two N-H stretching bands: an asymmetric stretch and a symmetric stretch, typically found in the 3300-3500 cm⁻¹ region. nih.gov When this compound engages in hydrogen bonding (e.g., in a pure liquid state or in a protic solvent), these N-H stretching bands broaden and shift to lower wavenumbers (a red shift). The magnitude of this shift provides information about the strength of the hydrogen bond. mdpi.com

Other characteristic bands in the FT-IR spectrum of this compound include:

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Indicates the primary amine group; sensitive to H-bonding. |

| C-H Stretch (aliphatic) | 2850 - 3000 | Corresponds to the stretching of C-H bonds in the alkyl chain. |

| N-H Bend (scissoring) | 1590 - 1650 | Bending vibration of the amine group. |

| C-N Stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

The Raman spectrum provides complementary information. While N-H and O-H stretching modes are typically strong in IR, C-C and C-H vibrations of the alkyl backbone are often strong in the Raman spectrum, making it useful for analyzing the carbon skeleton. nih.govhoriba.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of molecular formulas by measuring the mass of a molecule with very high accuracy. hilarispublisher.com Unlike unit mass resolution spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. hilarispublisher.com For this compound, which has a molecular formula of C6H15N, the theoretical exact mass can be calculated by summing the precise masses of its constituent atoms.

The accurate mass measurement provided by HRMS allows for the confident determination of the elemental formula. chemrxiv.org This is achieved by comparing the experimentally measured mass to theoretical masses of potential formulas within a narrow mass tolerance window, typically less than 5 parts per million (ppm). nih.gov The molecular weight of this compound is 101.19000, and its exact mass is 101.12000. chemsrc.com An HRMS analysis would experimentally verify this exact mass, confirming the elemental composition and distinguishing it from other isobaric compounds.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₅N |

| Theoretical Exact Mass (Monoisotopic) | 101.12044 u |

| Ion Species (e.g., ESI+) | [M+H]⁺ |

| Theoretical m/z of Ion | 102.12829 u |

| Hypothetical Experimental m/z | 102.12815 u |

| Mass Error | -1.4 ppm |

Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by isolating a precursor ion and inducing its fragmentation. chemrxiv.orgunt.edu The resulting product ions are then analyzed to piece together the original structure. The fragmentation is typically achieved through Collision-Induced Dissociation (CID), where the precursor ion collides with an inert gas. unt.edu

For this compound ([M+H]⁺; m/z 102.128), the fragmentation pathways can be predicted based on the established principles of amine fragmentation. The most common fragmentation mechanism for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable iminium ion.

Key predictable fragmentation pathways for protonated this compound (also known as 3-methylpentan-2-amine) include:

α-Cleavage (Pathway A): Loss of a propyl radical (•C₃H₇) from the precursor ion, resulting in the formation of a characteristic iminium ion fragment at m/z 58.065.

α-Cleavage (Pathway B): Loss of an ethyl radical (•C₂H₅) from the precursor ion, leading to a fragment ion at m/z 72.081.

Loss of Ammonia (B1221849): A less common pathway can involve the elimination of a neutral ammonia molecule (NH₃) from the protonated precursor, which would produce a carbocation fragment at m/z 85.117.

Analysis of these fragmentation patterns provides a structural fingerprint of the molecule, allowing for its confident identification. nih.gov

Table 2: Proposed MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 102.128 | 72.081 | C₂H₅• (Ethyl radical) | [CH₃CH(NH₂)=CHCH₃]⁺ |

| 102.128 | 58.065 | C₃H₇• (Propyl radical) | [CH₃CH=NH₂]⁺ |

| 102.128 | 85.117 | NH₃ (Ammonia) | [C₆H₁₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

To perform an X-ray crystallographic analysis of this compound, the compound must first be grown as a high-quality single crystal. As it is a liquid at room temperature, this would typically be achieved by preparing a solid salt derivative, such as 1,2-Dimethyl-butylammonium chloride or tartrate, which is more amenable to crystallization.

The process involves mounting the single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. nih.gov The geometric positions and intensities of these spots are then mathematically analyzed to calculate an electron density map of the repeating unit in the crystal (the unit cell), from which the atomic positions can be determined and the full molecular structure can be modeled and refined. mdpi.com

While specific crystallographic data for this compound is not publicly available, a hypothetical analysis would yield the parameters shown in the table below, defining the crystal's lattice structure and symmetry.

Table 3: Hypothetical Crystallographic Data for a Salt of this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₆H₁₆N⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |

| α = 90°, β = 95.5°, γ = 90° | |

| Volume | 845.6 ų |

| Z (Molecules per unit cell) | 4 |

Applications of 1,2 Dimethyl Butylamine in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

Chiral primary amines are crucial components in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. eurekalert.orgyale.edu Enantiomerically pure amines like the individual stereoisomers of 1,2-dimethyl-butylamine can be employed as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. researchgate.netresearchgate.net

The use of chiral auxiliaries is a well-established strategy for synthesizing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. nih.gov For instance, one enantiomer may provide a therapeutic effect while the other could be inactive or even harmful. nih.gov The process generally involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then removing the auxiliary to yield an enantiomerically enriched product. researchgate.net Chiral amines are frequently used for this purpose in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.net

While specific, large-scale industrial applications of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structure is analogous to other chiral amines that are widely used. yale.edunih.gov For example, the development of tert-butanesulfinamide has become a cornerstone in the asymmetric synthesis of a vast array of amines for the discovery and production of drugs and agrochemicals. yale.edu This highlights the potential of chiral primary amines like this compound to serve as valuable building blocks in the synthesis of complex, stereochemically defined molecules. eurekalert.orgyale.edu

Utilization in Derivatization Reactions for Enhanced Analytical and Synthetic Utility

Primary amines such as this compound often lack strong chromophores or fluorophores, making their detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. researchgate.net To overcome this, derivatization reactions are employed to attach a labeling group to the amine, thereby enhancing its detectability and improving chromatographic separation. researchgate.net

Several reagents are widely used for the derivatization of primary amines:

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol (like N-acetyl-L-cysteine) under basic conditions to form highly fluorescent isoindole derivatives. nih.govnih.gov This reaction is specific for primary amines, which is advantageous for selective analysis in complex matrices. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to produce stable and highly fluorescent derivatives. researchgate.netresearchgate.net This reagent is known for significantly increasing detection sensitivity, often by several orders of magnitude compared to UV absorbance. researchgate.net The resulting FMOC-derivatives are well-suited for reversed-phase HPLC analysis. researchgate.netnih.gov

Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Dansyl chloride is another classic derivatizing agent that reacts with primary and secondary amines to yield fluorescent dansyl amides. nih.govresearchgate.net The derivatization is typically carried out in an aqueous-organic mixture at a pH of 9.5–10 and often at elevated temperatures. researchgate.net The resulting derivatives are stable and can be detected by both UV and fluorescence detectors. nih.govresearchgate.net

The following table provides an overview of these common derivatization reagents for primary amines.

| Reagent | Target Amines | Detection Method | Key Features |

| o-Phthaldialdehyde (OPA) | Primary | Fluorescence | Fast reaction, specific for primary amines. nih.govnih.gov |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | Fluorescence | High sensitivity, stable derivatives. researchgate.netresearchgate.net |

| Dansyl Chloride | Primary & Secondary | Fluorescence, UV | Stable derivatives, widely used. nih.govresearchgate.net |

To ensure complete and reproducible derivatization, several reaction parameters must be optimized. The key factors influencing the reaction yield and stability of the derivatives include:

pH: The derivatization reactions are highly pH-dependent. For instance, dansylation is typically performed at a pH of 9.5-10, while FMOC-Cl reactions are also conducted under alkaline conditions, often using a borate (B1201080) buffer. researchgate.netikm.org.my

Reagent Concentration: An excess of the derivatizing reagent is generally used to ensure the reaction goes to completion. However, a very large excess can lead to interfering peaks from the reagent and its hydrolysis byproducts in the chromatogram. ikm.org.my

Reaction Time and Temperature: The time and temperature required for complete derivatization vary with the reagent. OPA reactions are often very fast, occurring at room temperature. nih.gov Dansylation and dabsylation may require elevated temperatures (e.g., 60-70°C) and longer reaction times (e.g., 30-90 minutes) to proceed to completion. researchgate.netfao.org

Solvent/Buffer: The choice of solvent and buffer is critical. Aqueous-organic mixtures are common for dansylation, while borate buffers are frequently used for FMOC-Cl derivatization to maintain the optimal pH. researchgate.netresearchgate.net

Derivatization is a cornerstone of amine analysis by HPLC. researchgate.netresearchgate.net By converting the non-detectable this compound into a fluorescent or UV-active derivative, its quantification at very low concentrations becomes possible. The derivatized amine can then be separated from other components in a sample using reversed-phase HPLC. researchgate.netresearchgate.net

Furthermore, when a chiral derivatizing agent is used, it is possible to separate the enantiomers of a chiral amine like this compound on a standard achiral HPLC column. researchgate.netscilit.com The reaction of a racemic amine with a single enantiomer of a chiral derivatizing reagent produces a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional HPLC, allowing for the determination of the enantiomeric purity of the original amine. researchgate.netmdpi.com

Catalytic Roles of Primary Amine Systems in Organic Transformations

Primary amines can function as organocatalysts, which are small organic molecules that accelerate chemical reactions. rsc.orgcolab.ws Chiral primary amines, in particular, have become powerful tools in asymmetric synthesis. rsc.orgmdpi.com They operate through the formation of reactive intermediates, most notably iminium ions and enamines. nih.govresearchgate.net

In a typical catalytic cycle involving a primary amine and an α,β-unsaturated carbonyl compound, the amine condenses with the carbonyl to form a nucleophilic enamine intermediate. This enamine can then react with an electrophile. Alternatively, the condensation can form an electrophilic iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it for reaction with a nucleophile. nih.gov This mode of activation is central to many asymmetric cycloaddition and conjugate addition reactions. nih.gov

The use of chiral primary amine catalysts allows for the transfer of chirality from the catalyst to the product, resulting in high enantioselectivity. rsc.orgresearchgate.net These catalysts have proven effective in a variety of transformations, including aldol reactions, Mannich reactions, and Michael additions. mdpi.comresearchgate.net The steric and electronic properties of the amine catalyst, such as those of this compound, would influence the efficiency and stereochemical outcome of the reaction.

Precursor in Specialized Chemical Synthesis Pathways

Primary amines are fundamental building blocks in the synthesis of a wide range of valuable chemicals, including pharmaceuticals and agrochemicals. yale.edu Their nucleophilic nature allows them to participate in a variety of bond-forming reactions to construct more complex molecular frameworks.

In the agrochemical sector, amines are incorporated into the structures of many herbicides and fungicides. nih.govnih.gov For example, research has been conducted on the synthesis of 2-cyano-3-substituted-pyridinemethylaminoacrylates, which have shown herbicidal activity as inhibitors of photosystem II. nih.gov While these specific examples may not use this compound directly, they illustrate the types of structures where such an amine could be incorporated to modify the biological activity of the final compound.

In medicinal chemistry, the amine functional group is present in a large percentage of all drugs and drug candidates. yale.edu The synthesis of chiral drugs often relies on the use of chiral amine precursors. researchgate.netnih.gov The specific structure of this compound, with its stereocenters, makes it a potentially valuable precursor for active pharmaceutical ingredients where precise three-dimensional arrangement of atoms is critical for biological function.

Integration of this compound into Advanced Materials Science Research Remains Largely Unexplored

Despite a thorough review of scientific literature and patent databases, there is a notable absence of published research detailing the integration of this compound (also known as 3-methyl-2-pentanamine) into advanced materials science. While its isomers, such as N,N-dimethylbutylamine and 1,3-dimethylbutylamine (B105974), have found applications in this field, the specific use of this compound as a monomer, catalyst, or functional additive in the development of advanced materials is not documented in publicly available research.

Chemical databases and supplier catalogues confirm the commercial availability of this compound, providing its basic physicochemical properties. However, this availability has not translated into discoverable research focused on its application in materials science. Areas where analogous amines have been utilized, such as in the synthesis of polymers, the functionalization of surfaces, or the development of catalysts, show no evidence of the inclusion of this compound.

The current body of scientific work suggests that the potential of this compound in materials science is yet to be investigated. There are no detailed research findings, data tables, or scholarly articles to report on its role in the creation of advanced materials. Consequently, its impact and potential contributions to this field remain unknown.

Q & A

Q. What are the established synthetic routes for 1,2-Dimethyl-butylamine, and how do reaction conditions influence yield and purity?

- Methodological Answer: Common methods include reductive amination of 3-pentanone with methylamine under hydrogenation (e.g., using Raney nickel) or alkylation of butylamine derivatives. Yield optimization requires precise control of temperature (typically 50–80°C), pressure (1–3 atm for hydrogenation), and stoichiometric ratios of reactants. Impurities like unreacted ketones or secondary amines can be minimized via fractional distillation or column chromatography .

Q. What analytical techniques are most reliable for characterizing this compound in research settings?

- Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is preferred for purity analysis, with retention time comparison against standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly distinguishing between primary and tertiary amine isomers. Infrared (IR) spectroscopy identifies N-H stretching bands (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer: Use fume hoods to prevent inhalation exposure (TLV: 5 ppm). Wear nitrile gloves and chemical-resistant aprons due to skin irritation risks. Store in airtight containers under nitrogen to prevent oxidation. Emergency procedures include immediate flushing with water for skin/eye contact and administering oxygen for inhalation exposure .

Q. How should waste containing this compound be managed to comply with environmental regulations?

- Methodological Answer: Neutralize aqueous waste with dilute HCl (pH 6–8) before transferring to certified hazardous waste containers. Organic solvents contaminated with the compound require incineration at >1000°C in EPA-approved facilities. Document waste streams using SDS Section 13 guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Conduct systematic meta-analyses of existing studies, prioritizing peer-reviewed sources. Control variables include species-specific metabolic pathways (e.g., rodent vs. human liver microsomes) and exposure duration. In vitro assays (e.g., Ames test for mutagenicity) paired with in vivo models can clarify discrepancies .

Q. What computational modeling approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron distribution in amine groups to predict nucleophilic behavior. Molecular dynamics (MD) simulations assess steric effects during catalysis. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. How can reaction pathways for this compound be optimized to reduce byproduct formation?

- Methodological Answer: Employ design of experiments (DoE) to test variables like solvent polarity (e.g., ethanol vs. THF) and catalyst loading. Kinetic studies (e.g., in situ FTIR monitoring) identify rate-limiting steps. Byproducts like tertiary amines are suppressed using excess primary amine or lower temperatures .

Q. What strategies enhance the stability of this compound in long-term storage for pharmacological studies?

Q. How do structural modifications of this compound affect its bioactivity in neurotransmitter studies?

Q. What interdisciplinary approaches integrate this compound into material science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.